molecular formula C18H26ClN3O3 B15143441 Prucalopride-13C,d3

Prucalopride-13C,d3

Cat. No.: B15143441
M. Wt: 371.9 g/mol
InChI Key: ZPMNHBXQOOVQJL-KQORAOOSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prucalopride-13C,d3 involves the incorporation of carbon-13 and deuterium into the Prucalopride molecule. This is typically achieved through isotopic labeling techniques. The specific synthetic routes and reaction conditions for this compound are not widely published, but they generally involve the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes .

Industrial Production Methods

Industrial production of isotopically labeled compounds like this compound is usually carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of carbon-13 and deuterium-labeled starting materials, followed by a series of chemical reactions to produce the final labeled compound. The production process must be carefully controlled to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions

Prucalopride-13C,d3, like its non-labeled counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and the specific functional groups involved .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the functional groups present in this compound. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Properties

Molecular Formula

C18H26ClN3O3

Molecular Weight

371.9 g/mol

IUPAC Name

4-amino-5-chloro-N-[1-[3-(trideuterio(113C)methoxy)propyl]piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide

InChI

InChI=1S/C18H26ClN3O3/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14/h11-12H,2-10,20H2,1H3,(H,21,23)/i1+1D3

InChI Key

ZPMNHBXQOOVQJL-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl

Canonical SMILES

COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl

Origin of Product

United States

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